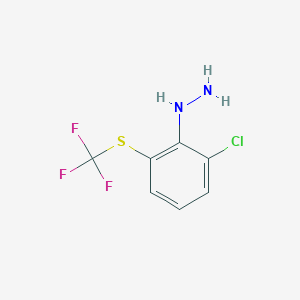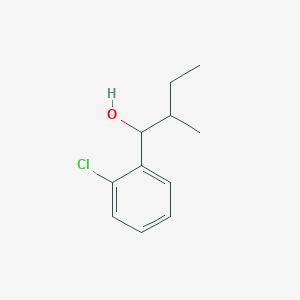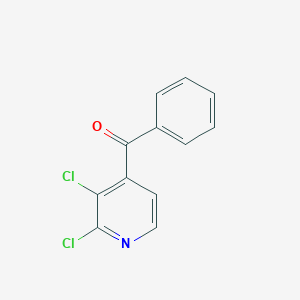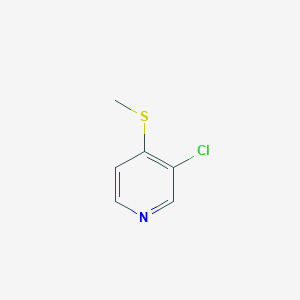
3-Chloro-4-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(methylthio)pyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methylthio)pyridine typically involves the chlorination of 4-(methylthio)pyridine. One common method includes the reaction of 4-(methylthio)pyridine with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (DCM) at a temperature range of 0-25°C to ensure the selective chlorination at the 3-position of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride, NaH) in solvents like DCM or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as H₂O₂ or m-CPBA in solvents like acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 3-substituted-4-(methylthio)pyridine derivatives.
Oxidation: Formation of 3-chloro-4-(methylsulfinyl)pyridine or 3-chloro-4-(methylsulfonyl)pyridine.
Reduction: Formation of 4-(methylthio)pyridine or reduced pyridine derivatives.
Scientific Research Applications
3-Chloro-4-(methylthio)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methylthio)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthio groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(methylsulfinyl)pyridine
- 3-Chloro-4-(methylsulfonyl)pyridine
- 4-(Methylthio)pyridine
Uniqueness
3-Chloro-4-(methylthio)pyridine is unique due to the combination of the chlorine and methylthio groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H6ClNS |
|---|---|
Molecular Weight |
159.64 g/mol |
IUPAC Name |
3-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H6ClNS/c1-9-6-2-3-8-4-5(6)7/h2-4H,1H3 |
InChI Key |
ZJMCIZSVWDRGTD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


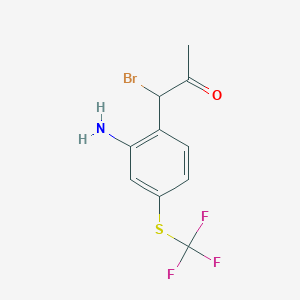
![6,7-Dimethyl-5,12-di(pyridin-4-yl)-5,12-dihydroindolo[3,2-a]carbazole](/img/structure/B14076542.png)
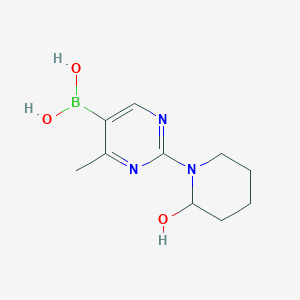
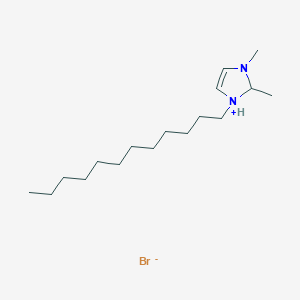
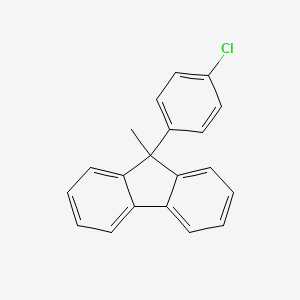

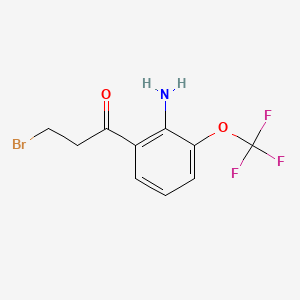
![2-(4-fluorophenyl)-N'-{(Z)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B14076609.png)
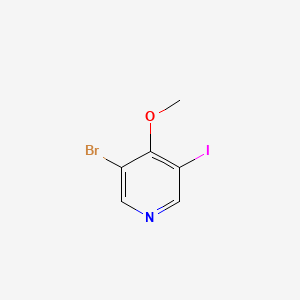
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
